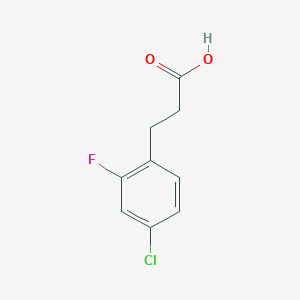

3-(4-Chloro-2-fluorophenyl)propanoic acid

説明

3-(4-Chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of propanoic acid, featuring a phenyl ring substituted with chlorine and fluorine atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic acid typically involves the reaction of 4-chloro-2-fluorobenzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of propanoic acid reacts with 4-chloro-2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

3-(4-Chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenylpropanoic acids with various functional groups.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

3-(4-Chloro-2-fluorophenyl)propanoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, making it valuable in creating derivatives with specific properties. The compound can be synthesized through methods such as Friedel-Crafts acylation, where it reacts with acyl chlorides in the presence of Lewis acids like aluminum chloride.

Synthetic Routes and Reaction Conditions

The synthesis typically involves the following steps:

- Reactants : 4-chloro-2-fluorobenzene and propanoic acid.

- Conditions : Anhydrous environment to prevent hydrolysis, often utilizing solvents like dichloromethane or toluene.

- Yield : High yields can be achieved through optimized reaction conditions and purification methods such as recrystallization or chromatography.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory effects. Studies have shown that its interaction with specific molecular targets can modulate enzyme activities, which may lead to therapeutic applications in treating infections and inflammatory diseases .

Drug Development

The compound is being explored for its potential use in drug development. Its unique chemical structure allows for the design of new pharmaceuticals targeting various biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its versatility in chemical transformations allows for the creation of novel materials with specific functionalities, which are essential in sectors such as pharmaceuticals and agrochemicals .

Case Study 1: Neurotransmitter Interaction

A study demonstrated that compounds similar to this compound significantly influence neurotransmitter release and uptake mechanisms. This suggests a potential role for this compound in addressing neurological disorders.

Case Study 2: Enzyme Inhibition

Research highlighted its capacity to inhibit specific enzymes linked to metabolic pathways. This finding indicates further therapeutic applications in metabolic diseases, showcasing the compound's importance in medicinal chemistry .

作用機序

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

- 3-(4-Fluorophenyl)propanoic acid

- 3-(4-Chlorophenyl)propanoic acid

- 3-(2-Chloro-4-fluorophenyl)propanoic acid

Uniqueness

3-(4-Chloro-2-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

生物活性

3-(4-Chloro-2-fluorophenyl)propanoic acid, also known by its CAS number 174603-48-6, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, synthesis methods, and applications, supported by data tables and case studies.

- Molecular Formula : C10H10ClF

- Molecular Weight : 202.64 g/mol

- Structure : The compound features a propanoic acid backbone with a 4-chloro-2-fluorophenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential antitumor properties and its role in synthetic organic chemistry.

Antitumor Activity

Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, it was tested for cytotoxic effects on ovarian cancer cells (A2780), demonstrating significant anti-proliferative activity. The compound was found to induce apoptosis in a dose-dependent manner, particularly in drug-resistant variants of these cells .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 15 | Induction of apoptosis via caspase activation |

| A2780/Taxol | 20 | Cell cycle arrest at G0/G1 phase |

| A2780/CDDP | 18 | Enhanced apoptosis in drug-resistant cells |

Synthesis and Catalysis

The synthesis of this compound has been achieved through various methods, including radical chlorination and enzymatic processes. Notably, a study highlighted an efficient biocatalytic route that yielded high enantiomeric excess (e.e.) for derivatives of this compound .

Enzymatic Synthesis

A continuous enzymatic process was developed for producing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid at multikilogram scales, showcasing the compound's utility as a precursor in pharmaceutical applications .

Table 2: Enzymatic Synthesis Parameters

| Parameter | Value |

|---|---|

| Substrate Concentration | 10 g/L |

| Cell Concentration | 200 g/L |

| Reaction Time | 24 hours |

| Overall Yield | 68%–72% |

| Enantiomeric Excess | >99.9% |

Case Studies

- Ovarian Cancer Research : In vitro studies demonstrated that treatment with the compound led to significant alterations in gene expression profiles associated with drug resistance mechanisms in ovarian cancer cells .

- Synthetic Applications : The compound has been utilized in synthetic organic chemistry as a building block for more complex molecules, indicating its versatility beyond biological applications .

特性

IUPAC Name |

3-(4-chloro-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNDGBIQQXCTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448050 | |

| Record name | 3-(4-Chloro-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174603-48-6 | |

| Record name | 3-(4-Chloro-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。